

3,4,5-Trifluorocinnamic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4,5-Trifluorocinnamic acid**

Cat. No.: **B3382470**

[Get Quote](#)

An In-Depth Technical Guide to **3,4,5-Trifluorocinnamic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

3,4,5-Trifluorocinnamic acid is a fluorinated derivative of cinnamic acid, emerging as a significant building block in the fields of medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the core physicochemical properties of **3,4,5-Trifluorocinnamic acid**, with a primary focus on its molecular weight and other key identifiers. Furthermore, it details a robust synthetic protocol, explores its potential applications in drug development, and offers insights into its handling and safety. This document is intended to serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical industry.

Core Physicochemical Properties

The foundational characteristics of a chemical compound are crucial for its application in research and development. **3,4,5-Trifluorocinnamic acid** is identified by a unique set of properties that dictate its behavior in chemical reactions and biological systems. Its molecular weight is a central parameter for all stoichiometric calculations.

Property	Value	References
Molecular Weight	202.13 g/mol	[1]
CAS Number	152152-19-7	[1] [2] [3]
Molecular Formula	C ₉ H ₅ F ₃ O ₂	[1]
Appearance	Light creamy lemon powder / White solid	[2]
Melting Point	195-199 °C	[2]
Boiling Point (Predicted)	273.8 ± 35.0 °C	[2]
Density (Predicted)	1.468 ± 0.06 g/cm ³	[2]
pKa (Predicted)	4.13 ± 0.10	[2]
Storage Conditions	Store at 2-8°C under inert gas (Nitrogen or Argon)	[2]

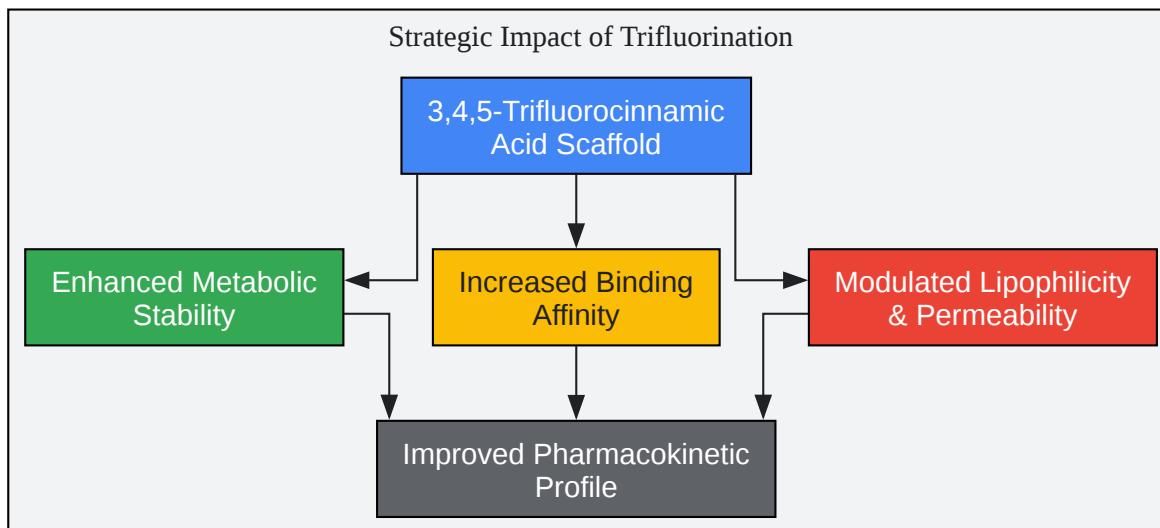
The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry. The trifluorinated phenyl ring of **3,4,5-Trifluorocinnamic acid** is not merely a structural feature; it is a functional modification designed to enhance the parent molecule's pharmacological profile.

Causality Behind Fluorination:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting hydrogen atoms with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life *in vivo*.
- **Binding Affinity:** Fluorine is highly electronegative and can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets. This can lead to a significant increase in binding affinity and potency.

- Lipophilicity and Permeability: The introduction of fluorine atoms increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

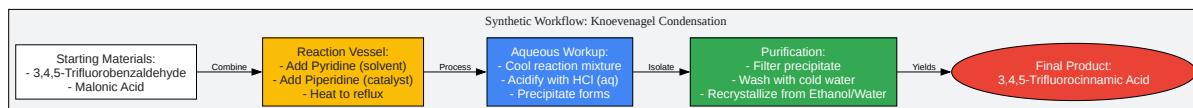


[Click to download full resolution via product page](#)

Caption: Impact of the trifluoro-phenyl moiety on drug properties.

Synthesis and Mechanistic Considerations

The synthesis of cinnamic acid derivatives is well-established in organic chemistry. For **3,4,5-Trifluorocinnamic acid**, the Knoevenagel condensation offers a reliable and efficient route, reacting a substituted benzaldehyde with a source of active methylene, such as malonic acid.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Knoevenagel Condensation

This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product upon acidification and verified by melting point analysis against the known value.

- Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2-3 mL per gram of aldehyde).
 - Causality: Pyridine acts as both the solvent and a basic catalyst, facilitating the initial condensation step. Malonic acid provides the active methylene group required for the carbon-carbon bond formation.
- Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
 - Causality: Piperidine is a stronger base than pyridine and is the primary catalyst for the Knoevenagel condensation, deprotonating the malonic acid.
- Reaction: Heat the mixture to reflux (approximately 115 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Causality: Heating provides the activation energy for the reaction and, crucially, promotes the decarboxylation of the intermediate to form the final α,β -unsaturated carboxylic acid.

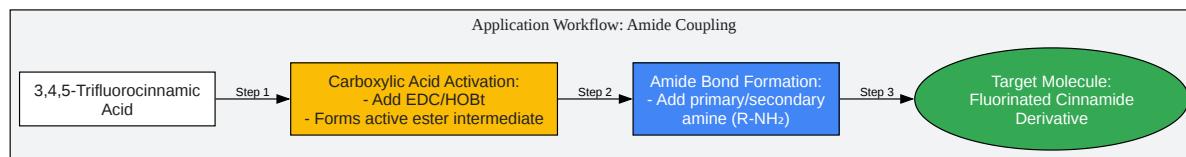
- **Workup and Isolation:** Allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing a stirred solution of concentrated hydrochloric acid and ice.
 - **Causality:** Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
- **Purification:** Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove residual pyridine hydrochloride and other water-soluble impurities.
- **Final Product:** Recrystallize the crude solid from an ethanol/water mixture to yield pure **3,4,5-Trifluorocinnamic acid** as a crystalline solid. Confirm purity by melting point determination and spectroscopic analysis.

Applications in Drug Development

Fluorinated cinnamic acids are valuable intermediates in the synthesis of pharmaceutically active compounds.^{[4][5]} Their rigid structure and modifiable carboxylic acid handle make them ideal for creating libraries of compounds for screening. The trifluoro-substitution pattern, in particular, offers a unique electronic signature for probing interactions within a biological target's binding pocket.

Role as a Versatile Chemical Scaffold

The primary application of **3,4,5-Trifluorocinnamic acid** is as a building block. The carboxylic acid group is a versatile functional handle that can be readily converted into a wide range of other functional groups, most commonly amides, via coupling reactions.



[Click to download full resolution via product page](#)

Caption: Use as a scaffold in the synthesis of bioactive amides.

Experimental Protocol: EDC/HOBt Amide Coupling

This protocol describes a standard and reliable method for forming an amide bond between **3,4,5-Trifluorocinnamic acid** and a generic amine.

- Activation: Dissolve **3,4,5-Trifluorocinnamic acid** (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
 - Causality: HOBt is an additive that suppresses side reactions and minimizes racemization (if applicable), leading to a cleaner reaction and higher yield.
- Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the solution and stir for 20 minutes at 0 °C.
 - Causality: EDC is a water-soluble carbodiimide that acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with HOBt.
- Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.
- Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
 - Causality: The acidic wash removes unreacted amine and basic byproducts. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Safety and Handling

As with any laboratory chemical, proper handling of **3,4,5-Trifluorocinnamic acid** is essential.

- Hazard Codes: Xi (Irritant)[2].
- Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin[2].
- Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing[2].
- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

3,4,5-Trifluorocinnamic acid, with a molecular weight of 202.13 g/mol, is more than a simple chemical entity; it is a strategically designed tool for modern chemical research. Its trifluorinated structure imparts desirable properties that are highly sought after in the field of drug discovery, including enhanced metabolic stability and the potential for increased target affinity. The straightforward and robust synthetic routes to this compound, coupled with the versatility of its carboxylic acid functional group, position it as a valuable scaffold for building complex molecules with significant therapeutic potential. This guide provides the foundational knowledge required for researchers to confidently incorporate this promising building block into their synthetic and drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4,5-Trifluorocinnamic acid | CAS 152152-19-7 | Catsyn [catsyn.com]
- 2. 3,4,5-TRIFLUOROCINNAMIC ACID CAS#: 152152-19-7 [m.chemicalbook.com]
- 3. 3,4,5-TRIFLUOROCINNAMIC ACID | 152152-19-7 [chemicalbook.com]

- 4. [benchchem.com](#) [benchchem.com]
- 5. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [3,4,5-Trifluorocinnamic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3382470#3-4-5-trifluorocinnamic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com